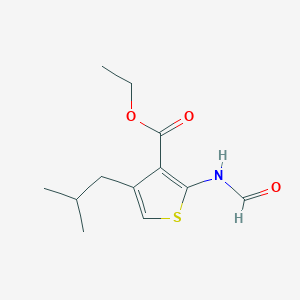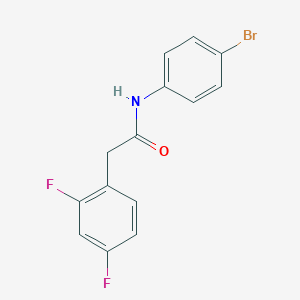
ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate, also known as ethyl 2-formamido-4-isobutyl-3-thiophenecarboxylate, is a chemical compound that belongs to the class of thiophene carboxylic acid derivatives. It has various applications in scientific research, including as a building block for the synthesis of biologically active molecules.
科学研究应用
Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate has various applications in scientific research, particularly in the synthesis of biologically active molecules. For example, it has been used as a building block for the synthesis of inhibitors of the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the regulation of lipid metabolism. Inhibition of DGAT-1 has potential therapeutic applications for the treatment of obesity, type 2 diabetes, and other metabolic disorders. Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate has also been used as a precursor for the synthesis of other thiophene derivatives with potential biological activity, such as antitumor agents and antiviral agents.
作用机制
The mechanism of action of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The formyl group (-CHO) can react with other nucleophiles such as amines and thiols, leading to the formation of imines and thioethers, respectively. These reactions can be used to generate a variety of functionalized thiophene derivatives with potential biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate have not been extensively studied. However, it is known to be a stable and non-toxic compound, making it suitable for use in laboratory experiments. It has also been reported to exhibit moderate antimicrobial activity against certain bacterial strains.
实验室实验的优点和局限性
The advantages of using ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate in laboratory experiments include its stability, non-toxicity, and versatility as a building block for the synthesis of biologically active molecules. Its limitations include its moderate yield in the synthesis process and the limited understanding of its mechanism of action.
未来方向
There are several future directions for the research on ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate. One potential direction is the synthesis of new derivatives with improved biological activity, such as more potent inhibitors of DGAT-1 or new antitumor agents. Another direction is the investigation of its mechanism of action and the development of new chemical reactions using ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate as a nucleophile. Finally, the use of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate in combination with other compounds or drugs may lead to the development of new therapeutic strategies for various diseases.
合成方法
The synthesis of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate involves the reaction of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-amino-4-isobutyl-3-thiophenecarboxylate with formic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the final product. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved by recrystallization.
属性
IUPAC Name |
ethyl 2-formamido-4-(2-methylpropyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-16-12(15)10-9(5-8(2)3)6-17-11(10)13-7-14/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOGNXYNFGASOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)
![5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5684419.png)

![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)
![(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5684432.png)
![N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684442.png)
![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)

amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)

![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)
![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![(3-methoxyphenyl){methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5684513.png)